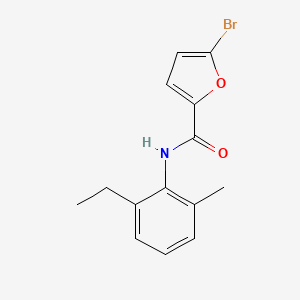
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as MDMQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDMQ is a quinoline derivative that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied to understand its potential applications.
Wirkmechanismus
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine's mechanism of action is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes, receptors, and ion channels. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. The compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound has high solubility in organic solvents, making it easy to dissolve in various solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has high stability, making it suitable for long-term storage. However, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low water solubility, which can limit its use in aqueous solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low bioavailability, which can limit its use in vivo.
Zukünftige Richtungen
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several potential future directions for research. One potential direction is to study the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. Additionally, future research could focus on developing new synthesis methods for N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine to improve its solubility and bioavailability.
Synthesemethoden
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the reaction of an aminoaryl ketone with an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In neuroscience, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a neuroprotective agent and as a tool for studying the mechanisms of neuronal signaling.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUSWJUJMIJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)


![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)